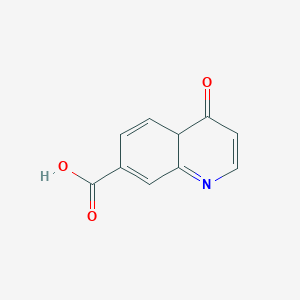
4-oxo-4aH-quinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-4aH-quinoline-7-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by a double-ring structure, consisting of a benzene ring fused with a pyridine moiety. It is a significant scaffold in medicinal chemistry due to its versatile applications in drug discovery and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4aH-quinoline-7-carboxylic acid can be achieved through various classical methods such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods involve the construction of the quinoline ring system followed by functionalization to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation, and green reaction protocols to enhance yield and reduce environmental impact . For instance, the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions, is a commonly used method .
Chemical Reactions Analysis
Types of Reactions: 4-oxo-4aH-quinoline-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or halogenating agents.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-oxo-4aH-quinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of DNA gyrase (topoisomerase II), which is essential for DNA replication and transcription . This inhibition disrupts the winding and coiling of DNA, leading to the cessation of bacterial growth and replication. Additionally, it acts as a dopamine reuptake inhibitor, affecting dopaminergic neurotransmission processes .
Comparison with Similar Compounds
Oxolinic acid: A quinoline compound with antibacterial properties similar to nalidixic acid.
Nalidixic acid: Another quinoline derivative used as an antibacterial agent.
Ciprofloxacin: A fluoroquinolone with a broader spectrum of antibacterial activity.
Uniqueness: 4-oxo-4aH-quinoline-7-carboxylic acid is unique due to its specific structural features that allow for diverse functionalization and its potent biological activities. Its ability to inhibit DNA gyrase and act as a dopamine reuptake inhibitor distinguishes it from other quinoline derivatives .
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-oxo-4aH-quinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5,7H,(H,13,14) |
InChI Key |
BICLWJQLTMICGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=CC(=O)C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















